1-Docosyloxymethylpyrene
Overview
Description
1-Docosyloxymethylpyrene is a synthetic organic compound characterized by a pyrene core structure with a docosyloxy methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Docosyloxymethylpyrene can be synthesized through a multi-step organic synthesis process. The initial step involves the preparation of pyrene, which is then functionalized with a docosyloxy group through a series of reactions including esterification and alkylation. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Docosyloxymethylpyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-Docosyloxymethylpyrene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting specific analytes.
Biology: Employed in biological studies to investigate cellular processes and interactions.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-Docosyloxymethylpyrene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorescent properties allow it to bind to target molecules, facilitating the study of biological processes and interactions.
Comparison with Similar Compounds
Pyrene
1-Methylpyrene
1-Ethoxymethylpyrene
This comprehensive overview provides a detailed understanding of 1-Docosyloxymethylpyrene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(docosoxymethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-40-32-36-28-27-35-26-25-33-23-22-24-34-29-30-37(36)39(35)38(33)34/h22-30H,2-21,31-32H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORQDUSSIGIZJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703709 | |
Record name | 1-[(Docosyloxy)methyl]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758723-62-5 | |
Record name | 1-[(Docosyloxy)methyl]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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